COX Inhibitory Potency vs Ibuprofen
In a standardized enzymatic assay measuring cyclooxygenase activity via absorbance at 590 nm following arachidonic acid addition and incubation at 25°C for 5 minutes, 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid demonstrated an IC50 of 100,000 nM (1.00E+5 nM) against both COX-1 and COX-2 [1]. This represents a markedly diminished COX inhibitory capacity compared to the clinically established NSAID ibuprofen [2-(4-isobutylphenyl)propanoic acid], which exhibits COX-1 IC50 values ranging from approximately 1,500–14,000 nM (human recombinant enzyme) and COX-2 IC50 values of approximately 7,200–8,000 nM depending on assay conditions [2]. The α-amino substitution thus attenuates COX inhibition by more than 60-fold relative to the α-methyl congener ibuprofen.
| Evidence Dimension | COX-1/COX-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (1.00E+5 nM) |
| Comparator Or Baseline | Ibuprofen: COX-1 IC50 ~1,500–14,000 nM; COX-2 IC50 ~7,200–8,000 nM |
| Quantified Difference | >60-fold reduction in COX inhibitory potency |
| Conditions | Enzymatic assay; 25°C; 5 min incubation; arachidonic acid substrate; absorbance detection at 590 nm |
Why This Matters
This quantitative difference defines the compound as a negative control or selectivity tool for COX-dependent assays, rather than an active NSAID candidate, which directly informs procurement for mechanistic studies.
- [1] BindingDB. BDBM236658: 2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid. IC50 = 1.00E+5 nM. Assay Description: COX-1 and COX-2 activities measured after arachidonic acid addition, 25°C incubation for 5 min. Entry ID: 8208. View Source
- [2] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568. View Source
